N'-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide
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Overview
Description
N’-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide is a chemical compound with the molecular formula C12H8Cl2N4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide typically involves the reaction of 2,4-dichlorobenzoyl chloride with pyrazine-2-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorine atoms in the benzoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N’-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antitubercular agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies involving enzyme inhibition and molecular interactions.
Mechanism of Action
The mechanism of action of N’-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by forming hydrogen bonds with active site residues. This interaction can disrupt the enzyme’s function, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known antitubercular agent with a similar pyrazine core.
2,4-Dichlorobenzoyl Hydrazine: Shares the dichlorobenzoyl group but lacks the pyrazine ring.
Properties
CAS No. |
500104-66-5 |
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Molecular Formula |
C12H8Cl2N4O2 |
Molecular Weight |
311.12 g/mol |
IUPAC Name |
N'-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C12H8Cl2N4O2/c13-7-1-2-8(9(14)5-7)11(19)17-18-12(20)10-6-15-3-4-16-10/h1-6H,(H,17,19)(H,18,20) |
InChI Key |
SEIZGZQLOHKBLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)C2=NC=CN=C2 |
solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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